Sub-Nanomolar Wild-Type EGFR Potency: CL-387785 vs. Irreversible Inhibitor Comparators
CL-387785 demonstrates an IC50 of 370 ± 120 pM against wild-type EGFR in cell-free kinase assays, establishing it among the most potent irreversible EGFR inhibitors reported [1]. For context, canertinib (CI-1033) exhibits an IC50 of 1.5 nM against EGFR, representing approximately 4-fold lower potency than CL-387785 . Pelitinib (EKB-569) displays an IC50 of 38.5 nM against EGFR, approximately 100-fold less potent than CL-387785 . PD168393 shows comparable sub-nanomolar potency with an IC50 of 0.70 nM, though its selectivity profile and T790M activity differ .
| Evidence Dimension | Wild-type EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 370 ± 120 pM (0.37 nM) |
| Comparator Or Baseline | Canertinib: 1.5 nM; Pelitinib: 38.5 nM; PD168393: 0.70 nM |
| Quantified Difference | 4-fold more potent than canertinib; ~100-fold more potent than pelitinib |
| Conditions | Cell-free recombinant EGFR kinase assays; ATP concentration varies by study |
Why This Matters
Superior potency reduces the required experimental concentration, minimizing potential off-target effects and solvent-related artifacts in cell-based assays.
- [1] NCATS Inxight Drugs. CL-387785 Drug Profile. IC50 = 0.37 nM. View Source
